- Imidazo[1,5-a]pyrazin-8-amine in combined treatment with an EGFR kinase inhibitor and an agent that sensitizes tumor cells to the effects of EGFR kinase inhibitors, World Intellectual Property Organization, , ,

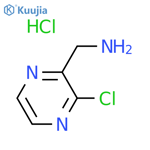

Cas no 936901-72-3 (3-{8-chloroimidazo[1,5-a]pyrazin-3-yl}cyclobutan-1-one)

![3-{8-chloroimidazo[1,5-a]pyrazin-3-yl}cyclobutan-1-one structure](https://it.kuujia.com/scimg/cas/936901-72-3x500.png)

936901-72-3 structure

Nome del prodotto:3-{8-chloroimidazo[1,5-a]pyrazin-3-yl}cyclobutan-1-one

Numero CAS:936901-72-3

MF:C10H8ClN3O

MW:221.643020629883

MDL:MFCD23106397

CID:4660267

PubChem ID:53328621

3-{8-chloroimidazo[1,5-a]pyrazin-3-yl}cyclobutan-1-one Proprietà chimiche e fisiche

Nomi e identificatori

-

- 3-(8-CHLOROIMIDAZO[1,5-A]PYRAZIN-3-YL)CYCLOBUTANONE

- 3-(1-chloroH-pyrrolo[1,2-a]pyrazin-6-yl)cyclobutanone

- 3-(8-chloroimidazo[1,5-a]pyrazin-3-yl)cyclobutan-1-one

- 3-{8-CHLOROIMIDAZO[1,5-A]PYRAZIN-3-YL}CYCLOBUTAN-1-ONE

- WXMBSVUDSOHVNL-UHFFFAOYSA-N

- BCP09673

- PB35427

- SB10786

- TZ001257

- AK186164

- 3-{8-chloroimidazo[1,5-a]pyrazin-3-yl}cyclobutan-1-

- 3-(8-chloro-imidazo[1,5-a]pyrazin-3-yl)cyclobutanone

- 3-(8-Chloro-imid

- 3-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)cyclobutanone (ACI)

- 8-Chloro-3-(3-oxocyclobutyl)imidazo[3,4-a]pyrazine

- DS-10067

- AKOS025403974

- 936901-72-3

- DB-105043

- CS-0035662

- SCHEMBL594279

- MFCD23106397

- 3-(8-Chloro-imidazo[1,5-a]pyrazin-3-yl)-cyclobutanone

- 3-(8-Chloroimidazo[1,5-alpha]pyrazin-3-yl)cyclobutanone

- 3-{8-chloroimidazo[1,5-a]pyrazin-3-yl}cyclobutan-1-one

-

- MDL: MFCD23106397

- Inchi: 1S/C10H8ClN3O/c11-9-8-5-13-10(6-3-7(15)4-6)14(8)2-1-12-9/h1-2,5-6H,3-4H2

- Chiave InChI: WXMBSVUDSOHVNL-UHFFFAOYSA-N

- Sorrisi: O=C1CC(C2N3C(C(=NC=C3)Cl)=CN=2)C1

Proprietà calcolate

- Massa esatta: 221.0355896g/mol

- Massa monoisotopica: 221.0355896g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 3

- Conta atomi pesanti: 15

- Conta legami ruotabili: 1

- Complessità: 278

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- XLogP3: 1.3

- Superficie polare topologica: 47.3

3-{8-chloroimidazo[1,5-a]pyrazin-3-yl}cyclobutan-1-one Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JU305-50mg |

3-{8-chloroimidazo[1,5-a]pyrazin-3-yl}cyclobutan-1-one |

936901-72-3 | 95+% | 50mg |

301.0CNY | 2021-07-13 | |

| TRC | C385855-10mg |

3-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)cyclobutanone |

936901-72-3 | 10mg |

$ 70.00 | 2022-06-06 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB05333-1G |

3-(8-chloroimidazo[1,5-a]pyrazin-3-yl)cyclobutanone |

936901-72-3 | 95% | 1g |

¥ 2,831.00 | 2023-04-12 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X07075-250mg |

3-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)cyclobutanone |

936901-72-3 | 95% | 250mg |

¥1173.0 | 2024-07-18 | |

| Chemenu | CM255882-100mg |

3-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)cyclobutanone |

936901-72-3 | 95%+ | 100mg |

$133 | 2021-08-04 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X07075-100mg |

3-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)cyclobutanone |

936901-72-3 | 95% | 100mg |

¥558.0 | 2023-09-06 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB05333-100 MG |

3-{8-chloroimidazo[1,5-a]pyrazin-3-yl}cyclobutan-1-one |

936901-72-3 | 95% | 100MG |

¥ 2,389.00 | 2021-05-07 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB05333-100MG |

3-(8-chloroimidazo[1,5-a]pyrazin-3-yl)cyclobutanone |

936901-72-3 | 95% | 100MG |

¥ 1,498.00 | 2023-03-30 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB05333-1 G |

3-{8-chloroimidazo[1,5-a]pyrazin-3-yl}cyclobutan-1-one |

936901-72-3 | 95% | 1g |

¥ 5,973.00 | 2021-05-07 | |

| abcr | AB448409-1 g |

3-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)cyclobutanone; . |

936901-72-3 | 1g |

€752.40 | 2023-07-18 |

3-{8-chloroimidazo[1,5-a]pyrazin-3-yl}cyclobutan-1-one Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran , Water ; 20 min, rt

1.2 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide , Ethyl acetate ; rt → 10.5 °C; 15 min, 10.5 °C; 45 min, 10.5 °C

1.3 Reagents: Sodium carbonate Solvents: Water ; 10 °C

1.2 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide , Ethyl acetate ; rt → 10.5 °C; 15 min, 10.5 °C; 45 min, 10.5 °C

1.3 Reagents: Sodium carbonate Solvents: Water ; 10 °C

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran , Water ; 20 min, rt

1.2 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide , Ethyl acetate ; rt → 10.5 °C; 15 min, 10.5 °C; 45 min, 10.5 °C

1.3 Reagents: Sodium carbonate Solvents: Water ; 10 °C

1.2 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide , Ethyl acetate ; rt → 10.5 °C; 15 min, 10.5 °C; 45 min, 10.5 °C

1.3 Reagents: Sodium carbonate Solvents: Water ; 10 °C

Riferimento

- Substituted imidazopyrazines and imidazotriazines as ACK1 inhibitors and their preparation, United States, , ,

Metodo di produzione 3

Condizioni di reazione

1.1 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran , Water ; 90 min, rt

1.2 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide , Ethyl acetate ; 15 min, 10 °C; 45 min, rt

1.3 Reagents: Sodium carbonate Solvents: Water ; 10 °C

1.2 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide , Ethyl acetate ; 15 min, 10 °C; 45 min, rt

1.3 Reagents: Sodium carbonate Solvents: Water ; 10 °C

Riferimento

- Discovery of Novel Insulin-Like Growth Factor-1 Receptor Inhibitors with Unique Time-Dependent Binding Kinetics, ACS Medicinal Chemistry Letters, 2013, 4(7), 627-631

Metodo di produzione 4

Condizioni di reazione

1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide , Ethyl acetate ; < 5 °C; 4 - 5 h, 0 - 5 °C

1.2 Reagents: Sodium carbonate Solvents: Water ; 15 - 20 min, pH 8 - 9, 0 - 5 °C

1.2 Reagents: Sodium carbonate Solvents: Water ; 15 - 20 min, pH 8 - 9, 0 - 5 °C

Riferimento

- Preparation of cycloalkylidene carboxylic acids and derivatives as BTK inhibitors, World Intellectual Property Organization, , ,

Metodo di produzione 5

Condizioni di reazione

1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide , Ethyl acetate ; 2 h, rt

Riferimento

- Process for the preparation of substituted imidazo[1,5-a]pyrazines, United States, , ,

Metodo di produzione 6

Condizioni di reazione

1.1 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran , Water ; 20 min, rt

1.2 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide , Ethyl acetate ; rt → 10.5 °C; 15 min, 10.5 °C; 45 min, 10.5 °C

1.3 Reagents: Sodium carbonate Solvents: Water ; 10 °C

1.2 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide , Ethyl acetate ; rt → 10.5 °C; 15 min, 10.5 °C; 45 min, 10.5 °C

1.3 Reagents: Sodium carbonate Solvents: Water ; 10 °C

Riferimento

- Preparation of substituted imidazopyrazines and related compounds as mTOR inhibitors, United States, , ,

Metodo di produzione 7

Condizioni di reazione

1.1 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran , Water ; 20 min, rt

1.2 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide , Ethyl acetate ; rt → 10.5 °C; 15 min, 10.5 °C; 45 min, 10.5 °C

1.3 Reagents: Sodium carbonate Solvents: Water ; 10 °C

1.2 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide , Ethyl acetate ; rt → 10.5 °C; 15 min, 10.5 °C; 45 min, 10.5 °C

1.3 Reagents: Sodium carbonate Solvents: Water ; 10 °C

Riferimento

- Preparation of imidazo[1,5-a]pyrazin-8-amine for use in combination therapy of cancers and cancer metastasis, World Intellectual Property Organization, , ,

Metodo di produzione 8

Condizioni di reazione

1.1 Reagents: Dimethylformamide , Phosphorus oxychloride Solvents: Ethyl acetate ; 10 °C; 45 min, rt

Riferimento

- Preparation of 8-aminoimidazo[3,4-a]pyrazine as Btk protein kinase inhibitors, World Intellectual Property Organization, , ,

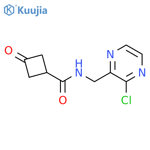

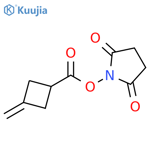

3-{8-chloroimidazo[1,5-a]pyrazin-3-yl}cyclobutan-1-one Raw materials

- (3-chloropyrazin-2-yl)methanamine;hydrochloride

- 2,5-Dioxo-1-pyrrolidinyl 3-methylenecyclobutanecarboxylate

- (3-Chloropyrazin-2-yl)methanamine dihydrochloride

- N-((3-chloropyrazin-2-yl)methyl)-3-oxocyclobutanecarboxamide

- 2,5-dioxopyrrolidin-1-yl 3-oxocyclobutane-1-carboxylate

3-{8-chloroimidazo[1,5-a]pyrazin-3-yl}cyclobutan-1-one Preparation Products

3-{8-chloroimidazo[1,5-a]pyrazin-3-yl}cyclobutan-1-one Letteratura correlata

-

1. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149

-

M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082

-

Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706

-

5. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405

936901-72-3 (3-{8-chloroimidazo[1,5-a]pyrazin-3-yl}cyclobutan-1-one) Prodotti correlati

- 1859273-76-9(1-(2,4-Dichlorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)

- 169677-20-7(4-TERT-AMYLBENZENESULFONYL CHLORIDE)

- 1903303-52-5(N-(2-{4-oxo-3H,4H-thieno2,3-dpyrimidin-3-yl}ethyl)cyclopropanesulfonamide)

- 1018895-28-7(3-morpholin-4-ylpropyl methanesulfonate)

- 1258616-12-4(3-Hydroxy-5-(4-methylsulfonylphenyl)pyridine)

- 1864407-98-6({1,8-dioxaspiro[4.5]decan-2-yl}methanol)

- 154057-26-8((2-bromo-5-nitrophenyl)hydrazine hydrochloride)

- 1261438-75-8(3-(3-Bromo-4-chlorophenyl)propanoic acid)

- 1212064-81-7((S)-N-1-(2-Fluorophenyl)ethylmethylamine)

- 95651-17-5(5-bromo-2-isocyanatopyridine)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:936901-72-3)3-{8-chloroimidazo[1,5-a]pyrazin-3-yl}cyclobutan-1-one

Purezza:99%/99%

Quantità:250mg/1g

Prezzo ($):166.0/448.0